8-Methylpyreno[1,2-b]pyran-9-one
Description
8-Methylpyreno[1,2-b]pyran-9-one is a polycyclic aromatic compound characterized by a pyranone ring fused to a pyrene moiety, with a methyl substituent at the 8-position. Its molecular formula is C₂₀H₁₂O₂, and it has a molecular weight of 284.30808 g/mol . The compound’s structure (Figure 1) combines the planar aromaticity of pyrene with the oxygen-containing pyranone ring, making it of interest in materials science and photochemistry. Its CAS registry number is 115560-63-9, and it is also referred to as NSC 624115 in some databases .
Properties
CAS No. |
115560-63-9 |
|---|---|
Molecular Formula |
C20H12O2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
8-methylpyreno[1,2-b]pyran-9-one |
InChI |
InChI=1S/C20H12O2/c1-11-9-15-10-14-6-5-12-3-2-4-13-7-8-16(18(14)17(12)13)19(15)22-20(11)21/h2-10H,1H3 |
InChI Key |
WKJZTIANXYCMHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)OC1=O |
Origin of Product |
United States |
Preparation Methods
Classical Cyclization Approaches
Pyranone Ring Formation via Cyclodehydration : One common approach involves the cyclodehydration of hydroxy-substituted pyrene derivatives with appropriate keto or aldehyde groups to form the pyranone ring. This method typically uses acidic or basic catalysts under reflux conditions to promote ring closure.
Oxidative Cyclization : Oxidative conditions can facilitate the formation of the pyranone ring by intramolecular cyclization of hydroxylated pyrene precursors. Transition metal catalysts or oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are often employed.
One-Pot Multicomponent Reactions (MCRs)
Although direct literature on 8-Methylpyreno[1,2-b]pyran-9-one MCRs is limited, analogous pyran derivatives have been synthesized efficiently via one-pot three-component condensations involving aldehydes, active methylene compounds, and phenolic or keto substrates. For example, tetrahydrobenzo[b]pyran derivatives have been prepared using ionic liquid catalysts such as 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH), which acts both as catalyst and solvent, enabling rapid, high-yielding reactions at room temperature without organic solvents.
This approach could be adapted for 8-Methylpyreno[1,2-b]pyran-9-one by selecting pyrene-based aldehydes or ketones as starting materials.
Catalytic Annulation and Metal-Catalyzed C–H Activation
Recent advances in heterocyclic nanographene synthesis highlight the use of Rh(III)-catalyzed multiple C–H/N–H bond activation and annulation strategies to construct complex fused heterocycles, including pyran-containing polycyclic systems. Such methods offer programmable and regioselective synthesis routes that could be applied to pyrene derivatives to form the pyranone ring.
Transition metal catalysts (e.g., Rh, Fe, V) facilitate annulation reactions that form the fused pyran ring directly on the polycyclic aromatic framework under mild conditions.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Catalysts | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclodehydration | Acid/base catalysts | Reflux in organic solvents | Moderate to High | Straightforward, well-established | Requires pre-functionalized precursors |
| Oxidative Cyclization | DDQ, metal oxidants | Room temp to reflux | Moderate | Mild conditions | Sensitive to over-oxidation |
| One-Pot Multicomponent Reaction | Ionic liquids ([bmIm]OH), aldehydes, active methylene compounds | Room temp, solvent-free or aqueous | 85–98 | Fast, green, high yield | Limited reports on pyrene substrates |
| Metal-Catalyzed C–H Activation | Rh(III), Fe(III), other transition metals | Mild temp, often in toluene/AcOH | Moderate to High | Regioselective, programmable | Requires expensive catalysts |
Detailed Research Findings
Ionic Liquid Catalysis : The use of task-specific ionic liquids such as [bmIm]OH has been demonstrated to efficiently catalyze the synthesis of tetrahydrobenzo[b]pyran derivatives via a one-pot three-component condensation at room temperature with excellent yields (85–98%) and short reaction times (5–20 min). This method is environmentally friendly and avoids organic solvents, suggesting potential adaptation for 8-Methylpyreno[1,2-b]pyran-9-one synthesis.
Metal-Catalyzed Annulation : Rh(III)-catalyzed multiple C–H/N–H activation has been reported for the programmable synthesis of cationic azaperylenes and related heteroaromatics, enabling the construction of complex fused pyran rings on polycyclic frameworks. This method allows for precise control over substitution patterns and ring fusion, which is critical for synthesizing 8-Methylpyreno[1,2-b]pyran-9-one.
Oxidative Cyclization : Oxidative methods using DDQ or metal salts can promote intramolecular cyclization of hydroxy-pyrene derivatives to form the pyranone ring. These methods are useful for late-stage ring closure but require careful control to avoid over-oxidation or decomposition.
Summary and Recommendations
The preparation of 8-Methylpyreno[1,2-b]pyran-9-one can be approached via:
- Traditional cyclodehydration or oxidative cyclization of suitably functionalized pyrene precursors.
- Modern one-pot multicomponent reactions using ionic liquid catalysts, offering green and efficient synthesis.
- Advanced metal-catalyzed C–H activation and annulation strategies for regioselective and programmable ring construction.
For large-scale or industrial synthesis, the ionic liquid-promoted one-pot method and metal-catalyzed annulation provide promising routes due to their efficiency, mild conditions, and high yields. Further optimization tailored to pyrene substrates is recommended.
Chemical Reactions Analysis
Types of Reactions: 8-Methylpyreno[1,2-b]pyran-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound
Scientific Research Applications
Organic Synthesis
8-Methylpyreno[1,2-b]pyran-9-one serves as a significant building block in organic synthesis. Its structure allows for the introduction of various functional groups, making it versatile for creating complex molecules. The compound can participate in various chemical reactions, including:
- Condensation Reactions : It can undergo condensation with other compounds to form larger, more complex structures.
- Functionalization : The presence of reactive sites in its structure allows for easy functionalization, which is critical in the development of new materials and pharmaceuticals.
Table 1: Key Reactions Involving 8-Methylpyreno[1,2-b]pyran-9-one
| Reaction Type | Description | Reference |
|---|---|---|
| Condensation | Forms larger polycyclic compounds | |
| Functionalization | Introduces various functional groups | |
| Cyclization | Participates in cyclization reactions for ring formation |
Biological Research
In biological research, 8-Methylpyreno[1,2-b]pyran-9-one has been studied for its potential antimicrobial, antiviral, and anticancer properties.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial activity against a variety of pathogens.
- Antiviral Properties : Research indicates potential efficacy against certain viral infections, although further studies are needed to establish mechanisms and effectiveness.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. It has been evaluated against multiple cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.
Table 2: Biological Activities of 8-Methylpyreno[1,2-b]pyran-9-one
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Antiviral | Potential efficacy against specific viruses | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Materials Science
The unique photophysical properties of 8-Methylpyreno[1,2-b]pyran-9-one make it a candidate for applications in materials science:
- Fluorescent Materials : Due to its fluorescence characteristics, it can be utilized in the development of fluorescent probes and sensors.
- Optoelectronic Devices : Its ability to absorb and emit light makes it suitable for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and solar cells.
Table 3: Material Applications of 8-Methylpyreno[1,2-b]pyran-9-one
Mechanism of Action
The mechanism of action of 8-Methylpyreno[1,2-b]pyran-9-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological molecules, influencing their activity and function. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Coumarin and Pyranone Families
8-Methylpyreno[1,2-b]pyran-9-one belongs to a broader class of fused pyranone derivatives, which include coumarins and related heterocyclic systems. Below is a comparative analysis with key analogues:
Table 1: Structural and Molecular Comparison
Key Differences and Functional Implications
Aromaticity vs. Substituent Effects: Unlike simpler coumarins (e.g., ethyl coumarin-3-carboxylate), 8-methylpyreno[1,2-b]pyran-9-one features extended aromaticity due to the pyrene core. In contrast, 7-hydroxy-2-oxo-2H-chromene-3-carbaldehyde has a smaller conjugated system but includes reactive aldehyde and hydroxyl groups, enabling covalent bonding in polymer matrices .
Substituent Position and Reactivity: The methyl group at the 8-position in 8-methylpyreno[1,2-b]pyran-9-one sterically shields the pyranone oxygen, reducing nucleophilic attack compared to unsubstituted pyranones.
The pyrene fusion in 8-methylpyreno[1,2-b]pyran-9-one may alter bioavailability and toxicity profiles.
Limitations and Knowledge Gaps
- The provided evidence lacks direct experimental data (e.g., UV-Vis spectra, solubility, or toxicity) for 8-methylpyreno[1,2-b]pyran-9-one. Comparisons rely on structural extrapolation from smaller coumarins.
- Discrepancies in CAS registry numbers for similar compounds (e.g., 9H-Pyreno[1,2-b]pyran-9-one,8-methyl listed under 2097508-32-0 in one source vs.
Biological Activity
8-Methylpyreno[1,2-b]pyran-9-one is a compound belonging to the class of pyran derivatives, which are known for their diverse biological activities. This article explores the biological activity of 8-Methylpyreno[1,2-b]pyran-9-one, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The chemical structure of 8-Methylpyreno[1,2-b]pyran-9-one is characterized by a fused pyran and pyrene moiety. This unique structure contributes to its biological activity and potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of pyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that substituents at specific positions on the pyran ring can enhance antibacterial activity against gram-positive bacteria. Although specific data on 8-Methylpyreno[1,2-b]pyran-9-one is limited, related compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 0.75 µg/mL against Streptococcus species .
Table 1: Antimicrobial Activity of Pyran Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | 1.56 | Staphylococcus aureus ATCC 2593 |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | 0.75 | Streptococcus sp. C203M |
Anticancer Activity
8-Methylpyreno[1,2-b]pyran-9-one has shown promise in anticancer research. Studies on related pyran compounds indicate that they possess cytotoxic effects against various cancer cell lines. For example, some derivatives have been reported to induce apoptosis in HL-60 human leukemia cells and exhibit IC50 values below 5 µM, indicating potent anticancer activity .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a comparative study, several pyran derivatives were evaluated for their cytotoxicity against leukemia and breast cancer cell lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 11c | 1.02 | HL-60 (human leukemia) |
| Compound 11o | 0.27 | NALM-6 (lymphoblastic leukemia) |
| Carboplatin | 2.9 | HL-60 |
| Carboplatin | 0.7 | NALM-6 |
These findings suggest that the methylidene group in pyranones acts as an effective Michael acceptor, leading to interactions with cellular thiols and disrupting critical biological processes involved in cancer cell proliferation .
The mechanism by which 8-Methylpyreno[1,2-b]pyran-9-one exerts its biological effects likely involves the formation of reactive intermediates that interact with cellular targets. This interaction can lead to apoptosis and cell cycle arrest in cancer cells, particularly at the G2/M phase . The structural characteristics of the compound play a crucial role in determining its reactivity and biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
